(1S,4R)-4-Amino-cyclopent-2-enol
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Overview
Description
(1S,4R)-4-Amino-cyclopent-2-enol: is an organic compound with the molecular formula C6H11NO and a molar mass of 113.16 g/mol . It is typically found as a white crystalline powder and is soluble in water and some organic solvents like methanol and ethanol . This compound is notable for its applications in the pharmaceutical and chemical synthesis fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,4R)-4-Amino-cyclopent-2-enol can be achieved through various methods. One common approach involves the use of hexahydro-2H-oxepin-2-one in tert-butyl methyl ether . Another method includes the preparation of (1R,4S)-1-amino-4-(hydroxymethyl)-2-cyclopentene using lipases . The reaction conditions typically involve stirring the reactants at room temperature for several days to achieve the desired product .
Industrial Production Methods: Industrial production of this compound often involves continuous reaction technology and organic synthesis techniques . The specific methods and conditions may vary depending on the desired yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: (1S,4R)-4-Amino-cyclopent-2-enol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other cyclopentene derivatives.
Substitution: It can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products: The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield cyclopentenone derivatives, while reduction can produce cyclopentanol derivatives .
Scientific Research Applications
Chemistry: In chemistry, (1S,4R)-4-Amino-cyclopent-2-enol is used as a reagent in organic synthesis, participating in coupling and reduction reactions .
Biology and Medicine: In the pharmaceutical field, it serves as an important intermediate for synthesizing various drugs, including anti-cancer and anti-infective agents . It is also an intermediate of Abacavir , an anti-HIV drug .
Industry: Industrially, this compound is utilized in the production of fine chemicals and as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of (1S,4R)-4-Amino-cyclopent-2-enol involves its interaction with specific molecular targets and pathways. For instance, as an intermediate of Abacavir, it is converted to its active form, carbovir-triphosphate , which inhibits HIV reverse transcriptase by incorporating into viral DNA . This inhibition prevents the replication of the virus, thereby exerting its antiviral effects .
Comparison with Similar Compounds
- (1S,4R)-4-aminocyclopent-2-en-1-ylmethanol
- (1R,4S)-4-amino-2-cyclopentene-1-methanol
Uniqueness: What sets (1S,4R)-4-Amino-cyclopent-2-enol apart from similar compounds is its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This unique configuration makes it particularly valuable in the synthesis of certain pharmaceuticals and fine chemicals .
Properties
IUPAC Name |
(1S,4R)-4-aminocyclopent-2-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c6-4-1-2-5(7)3-4/h1-2,4-5,7H,3,6H2/t4-,5+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHHAQOEPZJMNE-CRCLSJGQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C=C[C@H]1O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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